(+)-trans-Carveol

Description

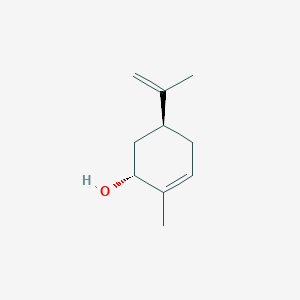

Structure

3D Structure

Properties

CAS No. |

18383-51-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1R,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10+/m0/s1 |

InChI Key |

BAVONGHXFVOKBV-VHSXEESVSA-N |

SMILES |

CC1=CCC(CC1O)C(=C)C |

Isomeric SMILES |

CC1=CC[C@@H](C[C@H]1O)C(=C)C |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of + Trans Carveol

Precursor Compounds and Initial Enzymatic Steps in Plants

The journey to (+)-trans-carveol begins with a fundamental building block of monoterpenes and involves a critical cyclization step followed by a specific hydroxylation.

Formation from Geranyl Diphosphate (B83284) via Monoterpene Synthase

The biosynthesis of the carvone (B1668592) pathway, which includes this compound, initiates with the acyclic precursor, geranyl diphosphate (GPP). nih.govnih.govresearchgate.net In the first step of this pathway, the enzyme monoterpene synthase catalyzes the cyclization of geranyl diphosphate to form the cyclic monoterpene (+)-limonene. nih.govnih.govresearchgate.net This reaction is a pivotal branching point, as the resulting (+)-limonene can either be stored in the plant's essential oil ducts or enter the next stage of the metabolic pathway. nih.govnih.gov

Hydroxylation of (+)-Limonene to this compound

Following its formation, (+)-limonene serves as the direct substrate for the synthesis of this compound. nih.govnih.gov This conversion is an allylic hydroxylation reaction, where a hydroxyl group is introduced at a specific position on the limonene (B3431351) molecule. This step is crucial as it dictates the final products of the biosynthetic pathway; the appearance of the responsible enzyme correlates directly with the accumulation of carveol (B46549) and its derivatives. nih.govnih.govresearchgate.net

The hydroxylation of (+)-limonene to this compound is catalyzed by the enzyme (+)-limonene-6-hydroxylase. nih.govnih.gov This enzyme is a member of the cytochrome P450 monooxygenase family, a large group of enzymes involved in the metabolism of various compounds. nih.govnih.gov Specifically, the limonene-6-hydroxylase from mint species has been identified and classified as CYP71D18. nih.gov This enzyme requires a cofactor, typically NADPH, to facilitate the hydroxylation reaction. nih.gov The activity level of limonene-6-hydroxylase is a key regulatory point in the pathway, determining whether limonene or carvone becomes the predominant monoterpene in the plant. nih.govnih.govresearchgate.net

The enzymatic hydroxylation of (+)-limonene exhibits remarkable precision. The reaction shows high regio- and stereospecificity, meaning the hydroxyl group is added to a specific carbon atom (regiospecificity) and with a specific spatial orientation (stereospecificity). nih.govnih.gov The limonene-6-hydroxylase (CYP71D18) specifically targets the C-6 position of the (+)-limonene ring. nih.govnih.gov The reaction proceeds to yield this compound as the major product, constituting up to 97% of the total products, with only minor amounts of other isomers like (-)-trans-carveol (B1215196) and (-)-cis-carveol (B72456) being formed. nih.gov This strict control ensures the efficient and specific production of the desired trans-isomer, which is essential for the subsequent step in the pathway. nih.gov

Conversion and Degradation Pathways of this compound

Once formed, this compound is not the final product in this metabolic sequence. It serves as an intermediate that undergoes further enzymatic modification.

Oxidation to (+)-Carvone by Carveol Dehydrogenases

The final step in this specific biosynthetic pathway is the oxidation of the hydroxyl group of this compound to a ketone group, resulting in the formation of (+)-carvone. nih.govnih.govresearchgate.net This conversion is carried out by a class of enzymes known as carveol dehydrogenases. wikipedia.orgwikipedia.orgresearchgate.net Specifically, the enzyme responsible is this compound dehydrogenase, which has the Enzyme Commission (EC) number 1.1.1.275. wikipedia.org This enzyme utilizes NAD+ as a cofactor to accept the hydrogen atoms from the alcohol, converting it to a ketone and producing NADH in the process. wikipedia.orgcreative-enzymes.com While some dehydrogenases can act on multiple carveol isomers, the specific this compound dehydrogenase ensures the efficient conversion of the trans-isomer to (+)-carvone, a commercially valuable flavor and fragrance compound. nih.govresearchgate.netnih.gov

Interactive Data Tables

Table 1: Enzymatic Steps in this compound Metabolism

| Step | Substrate | Enzyme | Product |

| 1 | Geranyl Diphosphate | Monoterpene Synthase | (+)-Limonene |

| 2 | (+)-Limonene | (+)-Limonene-6-hydroxylase (CYP71D18) | This compound |

| 3 | This compound | This compound Dehydrogenase | (+)-Carvone |

Microbial Degradation Pathways of this compound in Specific Strains

While some microbes synthesize this compound, others are capable of degrading or further transforming it. The toluene-degrading strain Rhodococcus globerulus PWD8, for instance, can oxidize the this compound it produces from d-limonene into (+)-carvone. nih.gov This demonstrates a microbial pathway for the conversion of carveol. The efficiency and products of these pathways can vary significantly between different microbial species and even strains. nih.govresearchgate.net

In the context of microbial metabolism, (+)-carvone is a key intermediate derived from the degradation (oxidation) of this compound. nih.gov In a strain like Rhodococcus globerulus PWD8, the pathway branches at this compound, where it can either accumulate or be oxidized to (+)-carvone. nih.gov This conversion represents a critical branch point that determines the final product profile of d-limonene metabolism in this organism. nih.gov Further degradation of the monoterpene ring structure can occur through various catabolic pathways, often converging on central metabolic intermediates after ring cleavage. nih.govresearchgate.net

Biosynthetic Regulation and Developmental Aspects

The production of this compound is tightly regulated, influenced by both internal developmental programs in plants and external environmental factors in microbes.

Enzyme Activity Profiles During Plant Development

In caraway (Carum carvi) fruit, the accumulation of monoterpenes is closely linked to the developmental stage and the corresponding enzyme activity profiles. nih.gov The activities of the three key enzymes in the carvone biosynthesis pathway change significantly as the fruit develops, directly impacting the chemical composition of the essential oil. nih.gov

Early Stages: In the youngest fruit stages, limonene-6-hydroxylase activity is undetectable. As a result, its substrate, (+)-limonene, accumulates while no carvone is produced. nih.gov

Mid-Development: The appearance and rise in limonene-6-hydroxylase activity correlate directly with the onset of (+)-carvone accumulation. This enzyme plays a pivotal role in controlling whether limonene remains the end product or is channeled towards carvone synthesis. nih.gov

Table 1: Enzyme Activity During Caraway Fruit Development

| Developmental Stage | Limonene Synthase Activity | Limonene-6-Hydroxylase Activity | Carveol Dehydrogenase Activity | Primary Monoterpene Product |

| Youngest Fruit | High | Undetectable | Low | (+)-Limonene |

| Mid-Development | Declining | Peaks | Peaks | (+)-Carvone |

| Late Development | Low | Low | Low | Accumulation Ceases |

This table is a qualitative summary based on developmental profiles described in the literature. nih.gov

In Vivo Metabolism of this compound Precursors in Organisms

The journey of this compound in an organism begins with the metabolism of its chemical parent, limonene. Limonene, a widely occurring terpene, undergoes several biotransformation reactions, primarily in the liver, to yield more polar metabolites, including this compound.

The initial and critical step in the formation of carveol from limonene is the hydroxylation of the limonene molecule. This oxidation is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP450), which are predominantly found in liver microsomes.

Research has demonstrated that both (+)- and (-)-limonene (B1674923) enantiomers are metabolized by human liver microsomes. nih.gov The incubation of these enantiomers with liver microsomes results in the formation of two primary types of hydroxylated metabolites: carveols, through 6-hydroxylation, and perillyl alcohols, via 7-hydroxylation. nih.gov Specifically, the metabolism of (+)-limonene yields this compound. nih.gov

Further investigation into the specific P450 enzymes responsible has identified CYP2C9 and CYP2C19 as the key catalysts for the oxidation of limonene at both the 6- and 7-positions in human liver microsomes. nih.gov While several recombinant human P450 enzymes, including CYP2C8, CYP2C9, CYP2C18, CYP2C19, and CYP3A4, can catalyze this reaction, the activity levels and contributions of CYP2C9 and CYP2C19 are considered the most significant in the human liver. nih.gov Studies have shown a strong correlation between limonene oxidation activity and the content of CYP2C9 in human liver samples, suggesting that CYP2C9 may play a more dominant role than CYP2C19 in this biotransformation process. nih.gov

| Enzyme | Substrate | Primary Metabolite(s) | Significance |

|---|---|---|---|

| CYP2C9 | (+)-Limonene | This compound, (+)-Perillyl alcohol | Major enzyme involved in limonene oxidation in human liver. nih.gov |

| CYP2C19 | (+)-Limonene | This compound, (+)-Perillyl alcohol | Contributes to limonene oxidation, but likely to a lesser extent than CYP2C9 in human liver. nih.gov |

Following its formation, the hydroxyl group of this compound provides a site for phase II conjugation reactions, which increase the water solubility of the compound and facilitate its excretion. One such pathway is glucuronidation, leading to the formation of a glucoside (or more accurately, a glucuronide) conjugate.

While direct studies on this compound glucuronidation are limited, the formation of such conjugates is a well-established metabolic pathway for compounds containing hydroxyl groups. The existence of (-)-trans-carveol glucoside has been reported in spearmint (Mentha spicata), where it is classified as a terpene glycoside. nih.govnih.gov Furthermore, a known human metabolite of carveol has been identified as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl)oxyoxane-2-carboxylic acid, which is a glucuronic acid conjugate of carveol. nih.gov This indicates that carveol undergoes conjugation with glucuronic acid in humans. This biotransformation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that facilitate the transfer of glucuronic acid from UDP-glucuronic acid to the substrate. nih.govnih.gov

| Compound | Chemical Class | Metabolic Pathway | Significance |

|---|---|---|---|

| This compound Glucoside/Glucuronide | Terpene Glycoside / Glucuronide Conjugate | Glucuronidation (Phase II Metabolism) | Increases water solubility for excretion. nih.govnih.gov |

The kinetics of this compound and its subsequent elimination from the body involve a series of metabolic conversions and transport processes. After oral administration of R-limonene to human volunteers, trans-carveol is detected as a metabolite in the blood. researchgate.net

Once formed, this compound can be further metabolized. A likely pathway is its oxidation to the corresponding ketone, (+)-carvone. This conversion of carveol to carvone has been observed in various biological systems. researchgate.net Carvone itself is a known metabolite of limonene in humans and can undergo further metabolism to compounds such as carvonic acid and dihydrocarvonic acid. nih.gov

The elimination of this compound and its metabolites occurs primarily through conjugation and subsequent excretion. The glucuronide and sulfate (B86663) conjugates of carveol are highly water-soluble and can be eliminated from the body. In rodents, it has been suggested that carveol conjugates are primarily excreted into the bile. researchgate.net These conjugates can then be hydrolyzed back to the free alcohol in the gut, allowing for reabsorption in a process known as enterohepatic circulation, before eventual excretion by the kidneys in the urine. researchgate.net Urinary excretion of various limonene metabolites, including hydroxylated derivatives and their conjugates, is a major route of elimination. researchgate.net

| Metabolic Process | Description | Key Metabolites | Elimination Route |

|---|---|---|---|

| Further Oxidation | This compound can be oxidized to its corresponding ketone. | (+)-Carvone | Metabolite is further processed. researchgate.net |

| Conjugation | Formation of water-soluble glucuronide and sulfate conjugates. | Carveol glucuronide, Carveol sulfate | Facilitates excretion. nih.govresearchgate.net |

| Excretion | Elimination of metabolites from the body. | Conjugated carveol and other downstream metabolites. | Primarily biliary excretion in rodents, followed by enterohepatic circulation and eventual renal excretion (urine). researchgate.net |

Enzymology and Mechanistic Investigations of + Trans Carveol Biotransformations

Structural Biology and Active Site Analysis

Understanding the three-dimensional structure of carveol (B46549) dehydrogenases is essential for elucidating the molecular basis of their substrate specificity and catalytic mechanism. While a specific structure for a (+)-trans-carveol dehydrogenase is not available, information can be inferred from homologous enzymes within the SDR superfamily.

To date, a specific X-ray crystal structure or Cryo-EM structure for this compound dehydrogenase has not been reported in the literature. However, X-ray crystallography is a powerful technique for determining the atomic and molecular structure of enzymes, providing detailed insights into their architecture and active sites. nih.gov The isopiperitenol/carveol dehydrogenase is a member of the SDR superfamily, which is characterized by a conserved three-dimensional fold in the N-terminal coenzyme binding region. nih.gov

Although a specific structure for this compound dehydrogenase is lacking, analysis of its amino acid sequence and comparison with other members of the SDR superfamily allows for the identification of conserved motifs and putative active-site residues. The isopiperitenol/carveol dehydrogenase from peppermint contains a highly conserved YXXXK active site element. nih.gov This motif is a hallmark of the SDR family, where the Tyr and Lys residues form a catalytic tetrad with a Ser and an Asn residue, which are crucial for catalysis. nih.gov In the case of the peppermint isopiperitenol dehydrogenase, these residues correspond to Ser-147 and Asn-118. nih.gov These conserved residues are expected to play a critical role in the binding of the substrate and the cofactor, as well as in the catalytic mechanism of this compound biotransformation.

Molecular Mechanisms of Enzymatic Catalysis

The biotransformation of this compound and its precursors involves highly specific enzymatic reactions. The molecular mechanisms underpinning this catalysis, particularly the factors governing selectivity and the specific roles of amino acid residues, have been the subject of detailed investigation.

Regio- and Stereoselectivity of Hydroxylation and Oxidation Reactions

The enzymatic synthesis and subsequent conversion of this compound are characterized by remarkable precision, ensuring the formation of specific isomers. This selectivity is crucial in biological systems and for biotechnological applications.

Hydroxylation of (+)-Limonene: The formation of this compound is often initiated by the hydroxylation of (+)-(4R)-limonene. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), a superfamily of heme-containing enzymes that activate molecular oxygen to insert one oxygen atom into a substrate. nih.govmdpi.com Specifically, the enzyme limonene-6-hydroxylase (a member of the CYP71D subfamily) demonstrates high regio- and stereospecificity. In caraway (Carum carvi), this enzyme hydroxylates (+)-limonene almost exclusively at the C6 position to produce this compound, which constitutes about 97% of the total product. nih.gov The toluene-degrading bacterium Rhodococcus opacus PWD4 also hydroxylates d-limonene exclusively at the 6-position, yielding enantiomerically pure this compound with a final yield of 94-97%. nih.gov

The absolute configuration of the limonene (B3431351) substrate is a key determinant of the reaction's outcome. Studies using specifically deuterated limonene enantiomers with CYP71D18 (limonene-6-hydroxylase) revealed that while (-)-(4S)-limonene is rigidly oriented in the active site to yield only (-)-trans-carveol (B1215196), the binding of (+)-(4R)-limonene allows for more freedom of motion. nih.gov This increased mobility in the active site for the (4R)-enantiomer can lead to the formation of multiple products, although this compound is often a major product depending on the specific enzyme. nih.gov This demonstrates that the stereochemical outcome is dictated by the precise complementarity between the substrate and the enzyme's active site. nih.gov

Oxidation of this compound: The subsequent step in many metabolic pathways is the oxidation of the hydroxyl group of this compound to form the corresponding ketone, (+)-carvone. This conversion is catalyzed by a specific NAD+-dependent enzyme known as this compound dehydrogenase (CDH). nih.govnih.gov This enzyme exhibits high stereoselectivity for the substrate. For instance, the CDH from Rhodococcus erythropolis DCL14, a bacterium that can utilize carveol, stereoselectively catalyzes the conversion of specific carveol stereoisomers. nih.gov Kinetic studies have shown that this selectivity arises from significant differences in the enzyme's affinity (Km) and maximum reaction velocity (Vmax) for different isomers, as well as product inhibition by the resulting carvone (B1668592) enantiomer. nih.gov In the fruit of caraway, a highly active and specific this compound dehydrogenase ensures the efficient conversion of this compound to (+)-carvone as the final step in the biosynthetic pathway. nih.govnih.gov

| Enzyme | Substrate | Primary Product | Organism/System | Selectivity Notes |

|---|---|---|---|---|

| Limonene-6-hydroxylase (CYP71D18) | (+)-(4R)-Limonene | This compound | Caraway (Carum carvi) | High regioselectivity for C6; this compound is 97% of product. nih.gov |

| Toluene Monooxygenase | d-Limonene | This compound | Rhodococcus opacus PWD4 | Exclusive hydroxylation at C6 position; enantiomerically pure product. nih.gov |

| This compound Dehydrogenase (CDH) | This compound | (+)-Carvone | Caraway (Carum carvi) | Highly active and specific for the (+)-trans isomer. nih.govnih.gov |

| Carveol Dehydrogenase (CDH) | Carveol stereoisomers | Carvone | Rhodococcus erythropolis DCL14 | Stereoselective for (6S)-carveol isomers due to differences in Vmax/Km. nih.gov |

Mutagenesis Studies to Elucidate Catalytic Function

Mutagenesis studies, particularly site-directed mutagenesis, are powerful tools for probing the structure-function relationships of enzymes. By systematically replacing specific amino acid residues in an enzyme's active site or other strategic locations, researchers can elucidate the roles of these residues in substrate binding, catalysis, and the determination of selectivity. researchgate.net

While extensive mutagenesis studies specifically on this compound dehydrogenase are not widely documented, research on related terpene-transforming enzymes, such as cytochrome P450 limonene hydroxylases, provides significant insight into the principles governing their catalytic function. The goal of these studies is often to understand the basis of an enzyme's natural selectivity and, in some cases, to engineer variants with altered or improved properties. nih.gov

For example, protein engineering has been applied to bacterial CYP monooxygenases to alter their regioselectivity for limonene hydroxylation. In one study, a CYP variant was engineered through mutations at key active site positions (F87W, L244I, V396A), which improved the regioselectivity for hydroxylation at the C3 position of limonene from 70% to 93%. researchgate.net Molecular dynamics simulations suggested these changes altered the substrate's orientation within the active site, favoring a different hydroxylation outcome. researchgate.net

Similarly, saturation mutagenesis of a cumene dioxygenase, which also acts on (R)-(+)-limonene, demonstrated that altering active-site loops could adjust the enzyme's activity and selectivity, influencing the relative production of (+)-carveol versus other oxidation products like perillyl alcohol. This highlights the critical role of residues outside the immediate coordination sphere in fine-tuning catalytic outcomes.

These studies on homologous enzymes underscore a common principle: the precise architecture of the active site controls catalysis. The position, size, and chemical nature of specific amino acid residues dictate the substrate's binding orientation and proximity to the catalytic center (e.g., the heme iron in P450s), thereby determining which position on the substrate is oxidized. nih.govresearchgate.net The gene for carveol dehydrogenase from R. erythropolis has been identified and sequenced, and homology modeling suggests a flexible C-terminal region is involved in binding monoterpene substrates. nih.gov This flexible region would be a prime target for future mutagenesis studies aimed at understanding and potentially modifying the enzyme's stereoselectivity.

| Enzyme Type | Study Approach | Key Findings | Implication for Catalytic Function |

|---|---|---|---|

| Limonene-3-Hydroxylase (CYP) | Site-directed mutagenesis (e.g., F87W, L244I) | Altered active site residues improved regioselectivity for C3 hydroxylation from 70% to 93%. researchgate.net | Demonstrates that specific residues control substrate orientation and determine the site of hydroxylation. researchgate.net |

| Cumene Dioxygenase | Saturation mutagenesis of active-site loops | Modifications to loop structures altered the product distribution between (+)-carveol and perillyl alcohol. | Shows that protein regions shaping the active site cavity are crucial for controlling product selectivity. |

| Limonene-6-hydroxylase (CYP71D18) | Isotope tracing with deuterated substrates | Revealed that substrate mobility within the active site determines product profile and stereospecificity. nih.gov | Provides a mechanistic basis for how active site mutations can alter catalytic outcomes by constraining or changing substrate movement. nih.gov |

Chemical and Chemoenzymatic Synthesis of + Trans Carveol

Chemical Synthesis Methodologies

Chemical synthesis provides several pathways to (+)-trans-carveol, with the rearrangement of α-pinene oxide being the most extensively studied route due to its potential for high selectivity and yield.

The acid-catalyzed isomerization of α-pinene oxide can lead to a variety of products, including campholenic aldehyde, trans-pinocarveol, and this compound. The selective synthesis of this compound is highly dependent on the choice of catalyst, solvent, and reaction conditions.

A range of heterogeneous catalysts has been developed to improve the efficiency and selectivity of the isomerization of α-pinene oxide to this compound.

Ceria-Supported Mesoporous Materials : Mesoporous silica materials like MCM-41 and SBA-15, when modified with cerium, have proven to be effective catalysts. A sol-gel silica-included cerium catalyst (Ce/SiO2) promoted the reaction effectively, achieving a yield of nearly 70% for trans-carveol. ufop.br Similarly, Ce-modified MCM-41 and SBA-15 have been studied for the selective preparation of trans-carveol. researchgate.net However, leaching of the active cerium components from the silica support into the solvent has been identified as a challenge, indicating that the process may not be truly heterogeneous under certain conditions. ufop.br

Metal-Organic Frameworks (MOFs) : Iron(III)-containing MOFs, such as Fe(BTC), MIL-100(Fe), and MIL-88B(Fe), have been investigated as solid Lewis acid catalysts for this reaction. rsc.orgresearchgate.net While these materials demonstrate catalytic activity, they tend to favor the formation of other isomers, primarily campholenic aldehyde. rsc.org Under solventless conditions, Fe-based MOFs typically yield conversions of around 10-20% with selectivities of approximately 50% towards campholenic aldehyde, not trans-carveol. rsc.orgresearchgate.net

Hierarchical Beta Zeolites : Zeolites possessing a hierarchical pore structure, which includes both micropores and mesopores, are highly promising catalysts. acs.orgacs.org The presence of mesopores enhances the diffusion of bulky reactant and product molecules, improving accessibility to the catalytic active sites. acs.orgmdpi.com Using hierarchical beta zeolites in the polar basic solvent N,N-dimethylacetamide at 140°C, a trans-carveol yield of up to 42% has been achieved. acs.org The synthesis of these zeolites can be tailored to control crystallinity and mesoporosity, which in turn influences product selectivity. acs.orgacs.org

Zirconium Phosphate Catalysts : Amorphous zirconium phosphate (ZrP) has emerged as an inexpensive, efficient, and robust solid acid catalyst for this transformation. researchgate.netmdpi.com The catalytic activity is attributed to Brønsted acid sites originating from P-OH groups on the material's surface. mdpi.com By optimizing the molar ratio of phosphorus to zirconium, the catalyst's acidity can be tuned. A ZrP catalyst with a P/Zr ratio of 3 demonstrated complete conversion of α-pinene oxide with 76% selectivity towards trans-carveol. researchgate.netmdpi.com These catalysts are also reusable, showing only a slight loss of activity after multiple cycles. researchgate.netmdpi.com

| Catalytic System | Key Findings | Max. Yield/Selectivity for this compound | Reference |

|---|---|---|---|

| Ceria-Supported Mesoporous Materials (Ce/SiO2) | Effectively promotes isomerization but may suffer from leaching of active components. | ~70% yield | ufop.br |

| Metal-Organic Frameworks (Fe-MOFs) | Act as Lewis acid catalysts; show higher selectivity for campholenic aldehyde. | Low selectivity for trans-carveol. | rsc.orgresearchgate.net |

| Hierarchical Beta Zeolites | Mesoporosity improves diffusion; activity depends on acid site characteristics. | 42% yield | acs.org |

| Zirconium Phosphate (ZrP) | Cost-effective, reusable Brønsted acid catalyst with tunable acidity. | 76% selectivity at complete conversion. | researchgate.netmdpi.com |

The product distribution in α-pinene oxide isomerization is critically controlled by the nature of the acid sites on the catalyst and its physical structure.

Brønsted vs. Lewis Acidity : The type of acidity is a key determinant of selectivity. Brønsted acid sites, which are proton donors, are widely reported to favor the formation of this compound. researchgate.netresearchgate.net Catalysts like zirconium phosphate owe their high selectivity for trans-carveol to their Brønsted acidic nature. researchgate.netmdpi.com Conversely, Lewis acid sites, which are electron-pair acceptors, preferentially catalyze the rearrangement to campholenic aldehyde. researchgate.net For hierarchical beta zeolites, the highest yields of trans-carveol were achieved with materials that had an increased fraction of weak-to-medium strength Brønsted acid sites and a low Brønsted-to-Lewis acid site (BAS/LAS) ratio. acs.org

Mesoporosity : The presence of mesopores (2–50 nm) within a microporous catalytic material like a zeolite creates a hierarchical structure. acs.org This is particularly advantageous for reactions involving bulky molecules, as it mitigates the diffusion limitations often encountered in purely microporous systems. mdpi.com Well-developed mesoporosity in hierarchical beta zeolites and other materials improves the accessibility of reactant molecules to the internal active sites, facilitating higher catalytic activity for the formation of trans-carveol. acs.orgacs.org

The choice of solvent has a profound effect on the reaction pathway, often being as influential as the catalyst itself in directing the selectivity of α-pinene oxide isomerization.

Polar Basic Solvents : A strong correlation exists between solvent properties and product selectivity. Polar and basic solvents consistently favor the formation of this compound. d-nb.infomdpi.com Solvents such as N,N-dimethylacetamide (DMA) and N-methylpyrrolidone (NMP) are particularly effective. d-nb.infoscispace.com In DMA, yields of trans-carveol have been reported to reach 86-90% at 140°C. scispace.com The formation of trans-carveol increases systematically with rising solvent polarity and basicity, while the selectivity towards campholenic aldehyde decreases. d-nb.infomdpi.com

Ionic Liquids (ILs) : Task-specific ionic liquids (TSILs) have been employed as dual-function catalyst-solvent systems, offering a greener alternative to traditional volatile organic solvents. rsc.orgrsc.org A family of phosphorus anion-based ionic liquids successfully catalyzed the isomerization with 74% selectivity for trans-carveol at 99% conversion. rsc.orgrsc.org These TSILs are noted for their stability and reusability. rsc.org

Formanilide : The use of in situ formed formanilide (IFF) as an active solvent system has been shown to be highly effective. researchgate.net This approach achieved up to 80% selectivity for trans-carveol with complete conversion of α-pinene oxide at room temperature, representing a mild and efficient method. researchgate.net

In contrast, non-polar solvents such as toluene and cyclohexane (B81311) strongly promote the formation of campholenic aldehyde. d-nb.infochemicalpapers.com

| Solvent System | Type | Effect on Selectivity | Achieved Selectivity/Yield | Reference |

|---|---|---|---|---|

| N,N-Dimethylacetamide (DMA) | Polar, Basic | Favors this compound | 86-90% yield | scispace.com |

| N-Methylpyrrolidone (NMP) | Polar, Basic | Favors this compound | High selectivity | d-nb.info |

| Ionic Liquids (Phosphorus anion-based) | Catalyst/Solvent | Favors this compound | 74% selectivity | rsc.orgrsc.org |

| Formanilide (in situ formed) | Active Solvent | Favors this compound | 80% selectivity | researchgate.net |

| Toluene/Cyclohexane | Non-polar | Favors Campholenic Aldehyde | Low selectivity for trans-carveol | d-nb.infochemicalpapers.com |

Optimizing the synthesis of this compound from α-pinene oxide involves the strategic combination of an appropriate catalyst and solvent system under controlled reaction conditions.

Catalyst-Solvent Synergy : High yields are achieved by pairing catalysts rich in Brønsted acid sites with polar, basic solvents. For instance, using H- and Fe-modified zeolite beta catalysts in N,N-dimethylacetamide is an effective strategy. researchgate.net The basic solvent interacts with the catalyst's acid sites, influencing the reaction pathway towards the desired alcohol. researchgate.net

Tuning Catalyst Properties : The performance of catalysts can be fine-tuned. For zirconium phosphate, adjusting the P/Zr ratio alters the total acidity, directly impacting selectivity and conversion rates, with a ratio of 3 being optimal for trans-carveol production. researchgate.netmdpi.com For zeolites, controlling the synthesis to create a hierarchical pore structure with a high density of accessible, weak-to-medium strength Brønsted acid sites is a key optimization strategy. acs.org

Innovative Solvent Systems : The development of novel solvent systems provides another avenue for optimization. Task-specific ionic liquids that act as both catalyst and medium simplify the process and can be recycled, improving the sustainability of the synthesis. rsc.orgrsc.org Similarly, the use of active solvent systems like in situ formed formanilide allows the reaction to proceed with high selectivity under milder conditions, such as room temperature. researchgate.net

The highest reported yields and selectivities for this compound from α-pinene oxide isomerization have been achieved with systems like zirconium phosphate in polar solvents (76% selectivity), ceria-silica catalysts in DMA (~70% yield), and task-specific ionic liquids (74% selectivity). ufop.brresearchgate.netmdpi.comrsc.orgrsc.org

While the isomerization of α-pinene oxide is the most prominent route, other chemical pathways to this compound exist. One notable alternative method is the chemical reduction of the corresponding ketone, (-)-carvone. nih.gov Additionally, the direct oxidation of α-pinene can also produce carveol (B46549), although this reaction typically yields a mixture of products, including α-pinene oxide, verbenol, and verbenone, making it a less selective route compared to the isomerization of the pre-formed epoxide. nih.gov

Isomerization of α-Pinene Oxide to this compound

Biocatalytic Production and Optimization

The biocatalytic conversion of D-limonene to this compound primarily involves the use of whole-cell biocatalysts possessing specific oxygenase enzymes. Several microbial strains, particularly within the genus Rhodococcus, have been identified as effective converters, each with unique characteristics and enzymatic machinery.

Microbial Strains and Oxygenase Specificity for D-Limonene Conversion

The specificity of the oxygenase enzymes within different microbial strains is paramount in determining the product profile of D-limonene bioconversion. The desired reaction is the regiospecific hydroxylation of D-limonene at the C-6 position to yield this compound.

Rhodococcus globerulus PWD8 is a toluene-degrading bacterium that has demonstrated the ability to convert D-limonene into this compound. A key characteristic of this strain is its subsequent oxidation of the formed this compound to (+)-carvone nih.gov. This two-step conversion is of industrial interest for the production of both compounds.

The biotransformation process using toluene-induced cells of R. globerulus PWD8 shows an initial specific activity for this compound formation of 3 U (g of cells [dry weight])⁻¹ nih.gov. In a typical bioconversion, after two hours of incubation with D-limonene, over 90% of the substrate is transformed into 1.1 mM this compound, with a concurrent formation of 0.08 mM (+)-carvone nih.gov. Over a more extended period of 27 hours, the concentration of (+)-carvone can increase to 0.29 mM as the this compound is further oxidized nih.gov.

Rhodococcus opacus PWD4, another toluene-degrading strain, is a highly efficient and specific biocatalyst for the production of enantiomerically pure this compound from D-limonene nih.govsigmaaldrich.com. This strain exhibits exclusive hydroxylation at the C-6 position of the D-limonene molecule nih.govsigmaaldrich.com.

When cultivated in a chemostat culture with toluene as the carbon and energy source, R. opacus PWD4 demonstrates a maximal specific activity for this compound formation of 14.7 U (g of cells [dry weight])⁻¹ nih.govsigmaaldrich.com. This high specific activity is coupled with an impressive final product yield of 94 to 97% nih.govsigmaaldrich.com. The primary product is this compound, with only trace amounts of (+)-carvone detected (approximately 1.3% of the carveol formed) nih.gov. This high degree of specificity makes R. opacus PWD4 a particularly attractive candidate for the industrial production of this compound.

| Strain | Key Product(s) | Specific Activity (U/g dry weight) | Molar Yield (%) |

| Rhodococcus globerulus PWD8 | This compound, (+)-Carvone | 3 nih.gov | >90% conversion to products nih.gov |

| Rhodococcus opacus PWD4 | This compound | 14.7 nih.govsigmaaldrich.com | 94-97 nih.govsigmaaldrich.com |

The metabolic pathway for limonene (B3431351) in Rhodococcus erythropolis DCL14 differs significantly from that of R. globerulus PWD8 and R. opacus PWD4. This strain primarily initiates the degradation of D-limonene through epoxidation at the 1,2 C=C double bond, leading to the formation of limonene-1,2-epoxide core.ac.uk.

While not a direct producer of this compound from D-limonene, R. erythropolis DCL14 is capable of assimilating carveol and possesses a stereoselective carveol dehydrogenase (CDH) nih.gov. This enzyme is involved in the oxidation of carveol isomers to their corresponding carvones. This characteristic is relevant in multi-step biocatalytic processes where carveol is an intermediate.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing (+)-trans-Carveol with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, substrate composition (e.g., arable soil + vermicompost) and salinity levels (up to 80 mM NaCl) significantly influence enantiomeric yield, as demonstrated in controlled growth experiments . To ensure reproducibility, document covariates such as substrate type, salinity, and organic additives (e.g., humic acid) consistently across methods and results sections .

Q. How is this compound distinguished from its stereoisomers in analytical workflows?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) coupled with spectroscopic techniques (NMR, IR). The stereochemical descriptors (e.g., 4S,6R configuration for this compound) must be explicitly verified against reference standards listed in isomer databases . Cross-validate retention times and spectral data with published datasets to avoid misidentification .

Q. What covariates should be reported in studies investigating this compound's bioactivity?

- Methodological Answer : Include substrate composition, environmental stressors (e.g., salinity), and organic matter content, as these variables directly affect metabolite profiles . Adjust for batch-to-batch variability in chemical synthesis by reporting catalyst loadings, solvent purity, and reaction temperatures . Ensure consistency between covariates listed in methods and tables to avoid contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.